molecular formula C13H12F3NO3 B6338637 (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate CAS No. 1234321-81-3

(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate

Cat. No.: B6338637
CAS No.: 1234321-81-3
M. Wt: 287.23 g/mol
InChI Key: IZFJPBWBAPIUAN-UHFFFAOYSA-N
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Description

(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is an organic compound characterized by its unique structure, which includes an acetamido group, a trifluorophenyl group, and a but-2-enoate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the following steps:

    Formation of the But-2-enoate Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki coupling reaction, where a trifluorophenylboronic acid reacts with a halogenated but-2-enoate.

    Acetamido Group Addition: The acetamido group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bond in the but-2-enoate moiety, converting it to a single bond and forming a saturated ester.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: N-oxides of the acetamido group.

    Reduction: Saturated esters.

    Substitution: Functionalized trifluorophenyl derivatives.

Scientific Research Applications

(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the acetamido group may participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

    (E)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: A saturated analog of the compound, lacking the double bond in the but-2-enoate moiety.

Uniqueness: (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its Z-configuration, which can influence its biological activity and interactions with molecular targets. The presence of the trifluorophenyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability.

Properties

CAS No.

1234321-81-3

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate

InChI

InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)

InChI Key

IZFJPBWBAPIUAN-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/C(=C\C(=O)OC)/CC1=CC(=C(C=C1F)F)F

SMILES

CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F

Canonical SMILES

CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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